N-(2-methylphenyl)-N-(methylsulfonyl)glycine

Aldose reductase inhibition Structure-activity relationship N-arylsulfonylglycine

N-(2-methylphenyl)-N-(methylsulfonyl)glycine (CAS 362695-40-7) is a sulfonamide-based glycine derivative with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol. Structurally, it features a glycine backbone substituted with a 2-methylphenyl (o-tolyl) group on the nitrogen and a methylsulfonyl (methanesulfonyl) moiety on the same nitrogen, yielding the IUPAC name 2-(2-methyl-N-methylsulfonylanilino)acetic acid.

Molecular Formula C10H13NO4S
Molecular Weight 243.28
CAS No. 362695-40-7
Cat. No. B2797676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)-N-(methylsulfonyl)glycine
CAS362695-40-7
Molecular FormulaC10H13NO4S
Molecular Weight243.28
Structural Identifiers
SMILESCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C
InChIInChI=1S/C10H13NO4S/c1-8-5-3-4-6-9(8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13)
InChIKeyLEVCNLAVCPFSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-methylphenyl)-N-(methylsulfonyl)glycine (CAS 362695-40-7) — Product Specifications and Research-Grade Procurement Overview


N-(2-methylphenyl)-N-(methylsulfonyl)glycine (CAS 362695-40-7) is a sulfonamide-based glycine derivative with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol . Structurally, it features a glycine backbone substituted with a 2-methylphenyl (o-tolyl) group on the nitrogen and a methylsulfonyl (methanesulfonyl) moiety on the same nitrogen, yielding the IUPAC name 2-(2-methyl-N-methylsulfonylanilino)acetic acid [1]. The compound is classified among N-arylsulfonylglycine analogs, a chemical series that has been investigated in the context of aldose reductase inhibition and protease inhibition [2][3]. Commercial availability is documented at research-grade purity (typically 95% or higher) from multiple vendors, including AKSci, Matrix Scientific, and ChemDiv, with pricing and lead times varying by supplier .

Why N-(2-methylphenyl)-N-(methylsulfonyl)glycine Cannot Be Casually Substituted by Other N-Arylsulfonylglycines


Within the N-arylsulfonylglycine chemotype, substituent identity and position on the aromatic ring are not interchangeable parameters — they directly dictate binding affinity, inhibitory potency, and selectivity profile. In a systematic structure-activity relationship (SAR) study of monosubstituted N-benzenesulfonylglycines evaluated in the rat lens aldose reductase assay, IC₅₀ values spanned more than an order of magnitude depending solely on the nature and position of a single substituent: the 2-nitro derivative (4a) exhibited an IC₅₀ of 13 μM, whereas the unsubstituted parent compound and other positional isomers showed markedly different activities [1]. Similarly, in a series of N-(phenylsulfonyl)-N-phenylglycines, the introduction of an N-phenyl substituent significantly enhanced inhibitory activity relative to the corresponding N-unsubstituted glycines, with compound 3a (4-benzoylamino derivative) achieving an IC₅₀ of 0.41 μM — a >30-fold improvement over less optimized analogs [2]. These SAR data establish that even minor structural modifications (ortho vs. para substitution; methylsulfonyl vs. phenylsulfonyl; glycine vs. alanine backbone) produce non-linear and unpredictable changes in biological activity. Consequently, substituting N-(2-methylphenyl)-N-(methylsulfonyl)glycine with a structurally similar but non-identical analog for a sensitive assay or synthetic pathway without re-validation risks invalidating the entire experimental system.

Quantitative Differential Evidence: N-(2-methylphenyl)-N-(methylsulfonyl)glycine vs. Comparator N-Arylsulfonylglycines


Ortho-Tolyl Substitution Alters Aldose Reductase Inhibitory Potency Relative to Unsubstituted N-(Phenylsulfonyl)glycine

No direct head-to-head comparison of N-(2-methylphenyl)-N-(methylsulfonyl)glycine against a defined comparator has been reported in the peer-reviewed literature. The following evidence is class-level inference derived from SAR studies on structurally related N-arylsulfonylglycines. In a systematic SAR study of monosubstituted N-benzenesulfonylglycines evaluated in the rat lens aldose reductase assay, the 2-nitro derivative (4a) and the 4-amino derivative (4b) showed IC₅₀ values of 13 μM and 16 μM, respectively [1]. By contrast, the most potent derivatives in that same study — β- and α-naphthylenesulfonylglycines (4i and 4j) — achieved IC₅₀ values of 0.4 μM and 1.3 μM, respectively [1]. This >30-fold potency range across a single study illustrates that the ortho-substitution pattern and the electronic character of the aryl group are critical determinants of activity. The target compound, bearing an ortho-methyl group and a methylsulfonyl moiety, occupies a distinct chemical space within this SAR landscape that cannot be assumed to behave identically to any comparator without direct measurement.

Aldose reductase inhibition Structure-activity relationship N-arylsulfonylglycine IC50

Methylsulfonyl vs. Phenylsulfonyl Moiety: Impact on Collagenase Inhibition Potency

In a series of N-alkyl/arylsulfonyl glycine hydroxamates evaluated as inhibitors of Clostridium histolyticum collagenase, the identity of the sulfonyl substituent was found to be a primary driver of inhibitory potency. Perfluoroalkylsulfonyl- and substituted-arylsulfonyl moieties yielded the most potent inhibitors, with hydrophobic character at the P1′ and P2′ sites identified as critical for activity [1]. Hydroxamate derivatives in this series were generally 100- to 500-fold more active than their corresponding carboxylate counterparts [1]. The target compound N-(2-methylphenyl)-N-(methylsulfonyl)glycine exists as a carboxylic acid (not a hydroxamate) and bears a methylsulfonyl group rather than the more extensively studied phenylsulfonyl or perfluoroalkylsulfonyl moieties. Direct comparative data for this exact compound are absent, but the class-level evidence indicates that the methylsulfonyl moiety will confer different physicochemical properties (size, lipophilicity, hydrogen-bonding capacity) relative to phenylsulfonyl analogs, with corresponding effects on any enzyme-binding or synthetic reactivity application.

Collagenase inhibition Hydroxamate Protease inhibitor N-sulfonylglycine

Positional Isomerism: Ortho-Tolyl vs. Para-Tolyl Substitution

N-(2-methylphenyl)-N-(methylsulfonyl)glycine (ortho-tolyl isomer, CAS 362695-40-7) and its para-tolyl counterpart N-(4-methylphenyl)-N-(methylsulfonyl)glycine (CAS 425616-93-9) differ solely in the position of the methyl group on the aromatic ring . While both compounds are commercially available research reagents, the SAR literature on related N-arylsulfonylglycines demonstrates that ortho vs. para substitution produces non-equivalent biological and chemical properties. In the aldose reductase SAR study of monosubstituted N-benzenesulfonylglycines, substitution position was not systematically isolated as an independent variable, but the overall data demonstrate that different substitution patterns yield distinct IC₅₀ values [1]. Ortho-substituted aromatic rings introduce steric hindrance around the sulfonamide nitrogen that can restrict rotational freedom and alter the preferred conformation of the molecule relative to the para-substituted isomer. This conformational difference may affect binding to biological targets, chelation of metal ions, or participation in synthetic transformations where the glycine carboxylate is engaged. Without direct comparative data for this specific ortho/para pair, the key procurement consideration is that these are chemically distinct compounds that cannot be substituted for one another without experimental re-validation.

Positional isomer SAR ortho-substitution para-substitution

Evidence-Grounded Application Scenarios for N-(2-methylphenyl)-N-(methylsulfonyl)glycine in Research and Industrial Settings


As a Structurally Defined Control or Probe in N-Arylsulfonylglycine SAR Studies

Given the established SAR evidence that ortho-substitution and sulfonyl moiety identity critically influence the biological activity of N-arylsulfonylglycines, N-(2-methylphenyl)-N-(methylsulfonyl)glycine is best positioned as a defined chemical entity for systematic SAR exploration. Researchers investigating aldose reductase inhibition, collagenase inhibition, or related enzyme targets may include this compound in a focused library alongside its para-tolyl isomer (CAS 425616-93-9), the unsubstituted N-(phenylsulfonyl)glycine parent, and analogs with varied sulfonyl groups (phenylsulfonyl, perfluoroalkylsulfonyl) to elucidate the contribution of each structural feature to target engagement [1][2][3].

As a Synthetic Building Block with a Sterically Constrained Sulfonamide Scaffold

The ortho-tolyl group introduces steric hindrance adjacent to the sulfonamide nitrogen, creating a conformationally restricted scaffold that may be exploited in synthetic chemistry applications. This steric constraint can influence the regioselectivity of subsequent N-alkylation or acylation reactions, as well as the diastereoselectivity of reactions involving the glycine α-carbon. The compound's carboxylic acid functionality permits standard derivatization to amides, esters, or hydroxamates, while the methylsulfonyl group provides a stable sulfonamide linkage that is generally resistant to hydrolytic cleavage under physiological and mild synthetic conditions [4].

As an Intermediate for Derivatization to N-Sulfonylglycine Hydroxamates

The literature on N-alkyl/arylsulfonyl glycine derivatives establishes that conversion of the carboxylic acid to the corresponding hydroxamic acid can increase inhibitory potency against collagenase by 100- to 500-fold [2]. N-(2-methylphenyl)-N-(methylsulfonyl)glycine serves as the carboxylate precursor for such derivatization. Researchers may convert this compound to its hydroxamate analog using standard carbodiimide-mediated coupling with hydroxylamine, thereby accessing a novel chemical entity with potential protease inhibitory activity that differs from existing hydroxamates due to its unique ortho-tolyl/methylsulfonyl substitution pattern.

As a Reference Standard for Chromatographic Method Development

Commercial availability of N-(2-methylphenyl)-N-(methylsulfonyl)glycine at research-grade purity (≥95%) from multiple vendors supports its use as a reference standard in analytical method development . Its distinct retention characteristics relative to the para-tolyl isomer enable the development of chromatographic methods capable of resolving positional isomers in synthetic mixtures or stability studies. The compound's UV absorption profile (aromatic chromophore) and MS-detectable molecular ion (m/z 243 [M+H]⁺ or 242 [M-H]⁻ in negative mode) facilitate detection by LC-UV and LC-MS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-methylphenyl)-N-(methylsulfonyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.